molecular formula C16H13ClN4O B10953642 N-(4-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(4-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10953642
M. Wt: 312.75 g/mol
InChI Key: BCZXIJOXGPVFCI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. Its unique structure, featuring a chlorophenyl group and a cyclopropyl moiety, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves a multi-step process:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often begins with the cyclization of appropriate precursors, such as 4-chlorophenylhydrazine and ethyl acetoacetate, under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, using reagents like diazomethane or cyclopropylcarbinol in the presence of a catalyst.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics .

Medicine

In medicine, this compound is being investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals, leveraging its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Similar Compounds

    N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide: Known for its antibacterial activity.

    5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Exhibits strong antibacterial properties against gram-positive and gram-negative bacteria.

    2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenol: Shows potent antifungal activity.

Uniqueness

N-(4-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of a chlorophenyl group and a cyclopropyl moiety, which may contribute to its enhanced biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C16H13ClN4O

Molecular Weight

312.75 g/mol

IUPAC Name

N-(4-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H13ClN4O/c17-11-3-5-12(6-4-11)19-16(22)13-9-15-18-8-7-14(10-1-2-10)21(15)20-13/h3-10H,1-2H2,(H,19,22)

InChI Key

BCZXIJOXGPVFCI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=NC3=CC(=NN23)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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